5-(1-methyl-3-nitro-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine
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Overview
Description
5-(1-methyl-3-nitro-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that features a pyrazole ring fused with a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-methyl-3-nitro-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-methyl-3-nitro-1H-pyrazole-4-carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is typically carried out under reflux conditions, leading to the formation of the desired thiadiazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
5-(1-methyl-3-nitro-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Condensation: Aldehydes or ketones in the presence of an acid catalyst.
Major Products
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of substituted thiadiazole derivatives.
Condensation: Formation of Schiff bases.
Scientific Research Applications
5-(1-methyl-3-nitro-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(1-methyl-3-nitro-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
5-(1-methyl-3-nitro-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine: Unique due to its specific substitution pattern and the presence of both pyrazole and thiadiazole rings.
Pyrazolo[1,5-a]pyrazin-4-yl derivatives: Similar in structure but differ in the specific arrangement of atoms and functional groups.
Thiadiazole derivatives: Share the thiadiazole ring but differ in the substituents attached to the ring.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the combination of pyrazole and thiadiazole rings, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C6H6N6O2S |
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Molecular Weight |
226.22 g/mol |
IUPAC Name |
5-(1-methyl-3-nitropyrazol-4-yl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C6H6N6O2S/c1-11-2-3(4(10-11)12(13)14)5-8-9-6(7)15-5/h2H,1H3,(H2,7,9) |
InChI Key |
HFOIFWLEPUPOFC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)[N+](=O)[O-])C2=NN=C(S2)N |
Origin of Product |
United States |
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